molecular formula C7H12N2O3 B14581283 Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate CAS No. 61076-79-7

Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate

Cat. No.: B14581283
CAS No.: 61076-79-7
M. Wt: 172.18 g/mol
InChI Key: YJKUOQNEGBWAFX-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another approach involves the condensation of hydroxylamine with ethyl glyoxalate, followed by cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield dihydroimidazole derivatives.

    Substitution: The ethoxy and methyl ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different chemical and biological properties.

Scientific Research Applications

Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its ethoxy and methyl ester groups make it a versatile compound for various synthetic and research purposes.

Properties

CAS No.

61076-79-7

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-ethoxy-4,5-dihydroimidazole-1-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-3-12-6-8-4-5-9(6)7(10)11-2/h3-5H2,1-2H3

InChI Key

YJKUOQNEGBWAFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCCN1C(=O)OC

Origin of Product

United States

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